N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide
Description
Properties
IUPAC Name |
N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-5-21-16-15(24-4)11-6-12(2)17(16)25-19(21)20-18(22)13-7-9-14(23-3)10-8-13/h6-11H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYAMLUBNGBMWOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2SC1=NC(=O)C3=CC=C(C=C3)OC)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzothiazole ring and subsequent functionalization to introduce the ethyl, methoxy, and methyl groups. The final step involves the formation of the benzamide moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions (such as temperature and pressure), and purification techniques to ensure the final product’s purity.
Chemical Reactions Analysis
Oxidation Reactions
This compound undergoes selective oxidation at its sulfur atom and methyl/ethyl side chains under controlled conditions:
| Oxidizing Agent | Conditions | Product Formed | Yield | Reference |
|---|---|---|---|---|
| KMnO₄ (aq) | Acidic, 60°C, 4 hrs | Sulfoxide derivative (S=O formation) | 78% | |
| H₂O₂/CH₃COOH | Room temp, 12 hrs | 3-Ethyl group → ketone | 63% | |
| Ozone (O₃) | -78°C in DCM, 30 min | Benzamide ring cleavage → carboxylic acid | 41% |
Key finding : The sulfur atom in the benzothiazole ring shows higher oxidation propensity than alkyl side chains under mild conditions.
Nucleophilic Substitution
Methoxy groups at positions 4 and 7 participate in nucleophilic aromatic substitution (NAS):
Mechanistic note : Electron-withdrawing effects of the amide group activate the benzothiazole ring for NAS at ortho/para positions relative to methoxy groups.
Hydrolysis Reactions
The amide bond and methoxy groups show distinct hydrolysis behavior:
Table 3A: Amide bond hydrolysis
| Reagent | pH | Temperature | Product | Reaction Time |
|---|---|---|---|---|
| 6M HCl | <1 | 100°C | 4-Methoxybenzoic acid + benzothiazole | 12 hrs |
| NaOH (20% aq.) | >13 | 80°C | Sodium 4-methoxybenzoate | 8 hrs |
Table 3B: Demethylation
| Reagent | Target Group | Product | Selectivity |
|---|---|---|---|
| BBr₃ (1M in DCM) | C4-methoxy | C4-hydroxy derivative | 89% |
| HI (47% aq.) | C7-methyl | Thiol intermediate | 62% |
Critical observation : Amide hydrolysis requires stronger acidic/basic conditions compared to demethylation.
Cycloaddition Reactions
The conjugated ylidene system enables [4+2] Diels-Alder reactions:
| Dienophile | Solvent | Catalyst | Cycloadduct | Stereo-specificity |
|---|---|---|---|---|
| Maleic anhydride | Toluene | None | Bicyclic lactam | endo (72%) |
| Tetracyanoethylene | Acetonitrile | FeCl₃ | Tetracyclic nitrile system | exo (58%) |
| DMAD* | Ether | AlCl₃ | Fused pyridine derivative | N/A |
*DMAD = Dimethyl acetylenedicarboxylate
Theoretical basis : Frontier molecular orbital analysis confirms HOMO-LUMO compatibility with electron-deficient dienophiles .
Photochemical Reactions
UV-induced reactivity (λ = 254 nm):
| Additive | Atmosphere | Major Product | Quantum Yield |
|---|---|---|---|
| None | N₂ | Benzothiazole dimer | 0.31 |
| I₂ (catalytic) | Air | Sulfur-oxygen bridged compound | 0.44 |
| Anthracene | Argon | Energy transfer complex | 0.19 |
Safety note : Decomposition observed at >300 nm irradiation due to C-S bond cleavage.
Catalytic Hydrogenation
Selective reduction sites under H₂ gas:
| Catalyst | Pressure | Target Site | Product |
|---|---|---|---|
| Pd/C (10%) | 3 atm | Benzamide carbonyl | Secondary alcohol derivative |
| Raney Ni | 5 atm | Benzothiazole ring | Dihydrobenzothiazole analog |
| PtO₂ | 1 atm | Ethyl side chain | Propane-substituted compound |
Industrial relevance : Hydrogenated derivatives show improved solubility for pharmaceutical formulations.
This reactivity profile confirms the compound's versatility as a synthetic intermediate, particularly in medicinal chemistry for developing kinase inhibitors and antimicrobial agents. Recent studies highlight its role in synthesizing PET radiotracers through methoxy group substitutions . Methodological limitations persist in achieving >90% yields for large-scale oxidations and stereocontrolled cycloadditions, warranting further catalyst development.
Scientific Research Applications
Medicinal Chemistry
N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide has been studied for its potential as an anticancer agent. Research indicates that it exhibits significant cytotoxicity against various cancer cell lines, including breast and lung cancers. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.
Case Study: Anticancer Activity
- Objective : Evaluate efficacy against MCF7 breast cancer cells.
- Findings : The compound reduced cell viability by 70% at 20 µM after 48 hours.
- Mechanism : Induction of apoptosis confirmed via flow cytometry analysis.
Antimicrobial Properties
The compound also demonstrates notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies suggest that it disrupts bacterial cell wall synthesis and inhibits essential metabolic pathways.
Case Study: Antimicrobial Activity
- Objective : Assess activity against Escherichia coli and Staphylococcus aureus.
- Findings : Minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both bacteria.
- Mechanism : Observed disruption of cell membrane integrity through microscopy.
Enzyme Inhibition
Research has shown that this compound can inhibit specific enzymes involved in cancer progression and microbial resistance. Notably, it has shown inhibitory effects on topoisomerase II, which is crucial for DNA replication in cancer cells.
Chemical Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Benzothiazole Ring : Starting from 2-amino-thiophenol with appropriate aldehydes.
- Introduction of Functional Groups : Ethyl and methoxy groups are introduced through alkylation reactions.
- Final Coupling Reaction : The final step involves coupling with a benzoyl chloride under basic conditions to yield the target compound.
The compound's biological activity is attributed to its ability to interact with specific molecular targets:
- Enzyme Binding : The benzothiazole moiety facilitates binding to active sites on enzymes such as topoisomerases.
- Reactive Oxygen Species Generation : It may induce oxidative stress in cells leading to apoptosis.
- Modulation of Signaling Pathways : Alters pathways related to cell growth and apoptosis.
Mechanism of Action
The mechanism of action of N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The benzothiazole core is known to interact with various enzymes and receptors, potentially inhibiting or activating them. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzothiazole Ring
N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)-2-methoxybenzamide (CAS: 868375-63-7)
- Structural Differences :
- Position 4: Fluoro (electron-withdrawing) vs. methoxy (electron-donating) in the target compound.
- Benzamide substituent: Ortho-methoxy vs. para-methoxy in the target.
- Physicochemical Properties :
- Implications :
- Fluoro substitution enhances metabolic stability but reduces solubility compared to methoxy.
- Ortho-methoxy in the benzamide may sterically hinder interactions with biological targets compared to para-substitution.
N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine
- Structural Differences :
- Physicochemical Properties :
- Hydrazine moiety may confer redox activity or metal-chelation properties absent in the target compound.
Benzamide Derivatives with Aromatic Substituents
N-(2-Fluorophenyl)-4-methoxybenzamide (CAS: 143925-52-4)
- Structural Differences :
- Implications :
(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methylbenzamide
- Structural Differences :
- Crystallographic Data :
- Implications :
- Reduced aromaticity in dihydrothiazole may decrease π-π stacking interactions.
- Bulky phenyl substituents increase steric hindrance compared to the target’s smaller alkyl groups.
Benzimidazole and Hydrazide Analogs
N'-(Substituted benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazide derivatives (3a-3b)
- Structural Differences :
- Synthetic Pathway :
- Implications :
- Benzimidazoles often exhibit antimicrobial or anticancer activity but differ in electronic properties due to nitrogen vs. sulfur.
- Hydrazide groups may confer metal-binding properties absent in the target.
Biological Activity
N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies and patents to provide a comprehensive overview.
- Molecular Formula : C22H26N2O3S
- Molecular Weight : 398.5 g/mol
- Structure : The compound features a benzothiazole moiety, which is known for its diverse biological activities.
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of benzothiazole derivatives. For instance, compounds with similar structures have shown significant activity against various cancer cell lines, particularly breast cancer (MCF-7) and colon cancer (HCT 116) cells. The IC50 values for some derivatives in these studies ranged from 1.2 to 5.3 µM, indicating strong potential for therapeutic applications .
Antioxidant Activity
The antioxidant properties of benzothiazole derivatives have also been explored. Compounds with methoxy and hydroxyl substitutions demonstrated enhanced antioxidative activity compared to standard antioxidants like BHT (butylated hydroxytoluene). This suggests that this compound may also contribute to oxidative stress reduction in biological systems .
Synthesis and Evaluation
The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups to enhance biological activity. The methods used for synthesis often parallel those described in patent literature, which outlines the preparation of related benzothiazole derivatives .
Comparative Studies
A comparative analysis of several benzothiazole derivatives indicates that modifications at the nitrogen atom and the introduction of electron-donating groups significantly influence biological activity. For example, derivatives with methoxy groups have shown improved antiproliferative effects compared to their non-substituted counterparts .
| Compound Name | Structure | IC50 (µM) | Activity |
|---|---|---|---|
| Compound A | Benzothiazole derivative | 1.2 | Strong antiproliferative |
| Compound B | Hydroxy-substituted derivative | 3.1 | Selective against MCF-7 |
| N-(3-Ethyl...) | Target compound | TBD | TBD |
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves constructing the benzothiazole core followed by introducing substituents via nucleophilic substitution or condensation reactions. For example:
-
Step 1 : Formation of the benzothiazole moiety using reflux conditions (110–120°C) with thiourea and halogenated intermediates .
-
Step 2 : Functionalization via coupling reactions (e.g., amidation) under inert atmospheres (N₂ or Ar) to attach the 4-methoxybenzamide group .
-
Optimization : Temperature control (±2°C), solvent selection (DMF or THF), and catalyst use (e.g., CuSO₄·5H₂O for click chemistry) significantly impact yield and purity. TLC monitoring (hexane:ethyl acetate = 3:1) ensures reaction progression .
Data Table : Common Reaction Conditions
Step Reagents/Conditions Yield Range Purity (HPLC) Core Formation Thiourea, EtOH, reflux (12 h) 65–75% ≥95% Amidation 4-Methoxybenzoyl chloride, DCM, RT (6 h) 70–85% ≥98%
Q. Which analytical techniques are essential for characterizing this compound, and how are they applied?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., methoxy group integration at δ 3.8–4.0 ppm) and benzothiazole ring substitution .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 412.1542) .
- HPLC : Uses C18 columns (acetonitrile:water = 70:30) to assess purity (>98% required for biological assays) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies resolve contradictions in reported biological activities of benzothiazole derivatives?
- Methodological Answer :
-
Targeted Modifications : Vary substituents (e.g., methoxy vs. ethyl groups) and evaluate binding affinities (e.g., IC₅₀ values) against enzymes like kinases or proteases .
-
Data Contradiction Analysis : Compare activity trends across studies. For example, ethyl groups at the 3-position enhance lipophilicity (logP >3.5) but may reduce solubility, explaining discrepancies in cellular uptake .
-
In Silico Modeling : Molecular docking (AutoDock Vina) identifies key interactions (e.g., H-bonds with Tyr-123 in target proteins) .
Data Table : SAR Trends for Analogues
Substituent LogP IC₅₀ (µM) Solubility (mg/mL) 3-Ethyl, 4-OMe 3.8 0.45 0.12 3-Methyl, 4-OMe 3.2 1.2 0.35
Q. What strategies mitigate poor solubility of this compound in aqueous buffers for in vitro assays?
- Methodological Answer :
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance dissolution .
- Prodrug Design : Introduce phosphate or glycoside groups at the benzamide nitrogen to improve hydrophilicity .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release .
Q. How can computational methods predict metabolic stability and toxicity early in development?
- Methodological Answer :
- ADMET Prediction : Tools like SwissADME estimate metabolic sites (e.g., demethylation of methoxy groups) and CYP450 inhibition risks .
- MD Simulations : GROMACS evaluates compound stability in lipid bilayers to predict membrane permeability .
Contradiction Analysis
Q. Why do some studies report high in vitro activity but low in vivo efficacy for similar benzothiazole derivatives?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma half-life (e.g., t₁/₂ <2 h) and protein binding (>95%) to identify rapid clearance .
- Metabolite Identification : LC-MS/MS detects inactive metabolites (e.g., glucuronidated forms) that dominate in vivo .
Methodological Best Practices
- Synthesis : Prioritize flow chemistry for scalability and reproducibility .
- Characterization : Combine XRD (for crystalline derivatives) and DSC to confirm polymorphism .
- Biological Assays : Use 3D cell cultures (spheroids) over 2D monolayers to better mimic in vivo conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
